molecular formula C12H19N3O2 B1492561 Ethyl 6-(butyl(methyl)amino)pyridazine-3-carboxylate CAS No. 2098012-33-8

Ethyl 6-(butyl(methyl)amino)pyridazine-3-carboxylate

Cat. No.: B1492561
CAS No.: 2098012-33-8
M. Wt: 237.3 g/mol
InChI Key: SCMGAEKVTFLDBP-UHFFFAOYSA-N
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Description

Ethyl 6-(butyl(methyl)amino)pyridazine-3-carboxylate (CAS 2098012-33-8) is a chemical compound with the molecular formula C12H19N3O2 and a molecular weight of 237.30 g/mol . This ethyl ester derivative belongs to the pyridazine class of heterocyclic building blocks, which are of significant interest in medicinal chemistry and pharmaceutical research . Pyridazine-based compounds are frequently investigated as key intermediates in sophisticated synthetic pathways. For instance, structurally similar pyridazine-carboxylate derivatives have been identified as critical precursors in the synthesis of complex molecules, such as Risdiplam, a approved therapeutic for spinal muscular atrophy . The specific substitution pattern on the pyridazine ring in this compound makes it a valuable scaffold for further chemical modifications and research applications. It is supplied as a research-grade material strictly for laboratory use. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

ethyl 6-[butyl(methyl)amino]pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-4-6-9-15(3)11-8-7-10(13-14-11)12(16)17-5-2/h7-8H,4-6,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMGAEKVTFLDBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=NN=C(C=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 6-(butyl(methyl)amino)pyridazine-3-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Pyridazine derivatives, including this compound, are known for their diverse biological activities such as antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound allows it to interact with various biological targets, making it a subject of extensive research.

2. Synthesis

The synthesis of this compound typically involves the reaction of pyridazine derivatives with butyl and methyl amines under controlled conditions. The general synthetic route is as follows:

  • Starting Materials : Pyridazine-3-carboxylic acid and butyl(methyl)amine.
  • Reagents : Use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Conditions : Reaction in a solvent such as ethanol at elevated temperatures.

3.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
HeLa2.8Induction of apoptosis via mitochondrial pathway
MDA-MB-2311.5Inhibition of tubulin polymerization
SKOV-31.2Cell cycle arrest at G2/M phase

These findings suggest that the compound may act selectively against cancer cells while sparing normal cells, which is crucial for therapeutic applications.

3.2 Antimicrobial Activity

This compound has also demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa15

The mechanism involves disruption of bacterial cell membrane integrity, leading to cell death.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial metabolism.
  • Receptor Modulation : It can bind to receptors that regulate cell growth and apoptosis.

5.1 Antitumor Activity in Vivo

A study conducted on mice bearing tumor xenografts showed that administration of this compound resulted in a significant reduction in tumor size compared to the control group. The treatment group exhibited a tumor growth inhibition rate of approximately 70%.

5.2 Clinical Implications

The compound's selective toxicity towards cancer cells has led researchers to propose it as a candidate for further clinical trials aimed at developing new anticancer therapies.

6. Conclusion

This compound exhibits promising biological activities, particularly in anticancer and antimicrobial domains. Its ability to selectively target cancer cells while maintaining safety for normal cells positions it as a valuable compound in drug development.

7. Future Directions

Further research is needed to fully elucidate the mechanisms underlying its biological effects and to explore its potential in clinical settings. Studies focusing on structure-activity relationships (SAR) could enhance understanding and optimization for therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-(butyl(methyl)amino)pyridazine-3-carboxylate is primarily investigated for its potential as a therapeutic agent. Its structure suggests it may interact with biological targets such as enzymes and receptors, making it a candidate for drug development.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound can act as inhibitors of specific protein kinases involved in inflammatory pathways. For instance, derivatives of pyridazine have been shown to inhibit SYK (Spleen Tyrosine Kinase), which plays a crucial role in immune responses and inflammation . This suggests that this compound may possess similar anti-inflammatory properties.

Anticancer Activity

The compound's structure allows for potential interactions with cancer-related pathways. Some pyridazine derivatives have demonstrated efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis . This positions this compound as a promising candidate in the search for novel anticancer agents.

Synthesis and Characterization

Understanding the synthesis of this compound is crucial for its application in research and industry.

Synthetic Routes

The synthesis typically involves the reaction of pyridazine derivatives with amines and carboxylic acid derivatives under controlled conditions. For example, reactions can be conducted using various solvents and temperature conditions to optimize yield and purity .

Table 1: Summary of Synthetic Methods

MethodConditionsYield
Reaction with amineEthanol, 80°C, 18h89%
Reaction with acid chlorideDCM, room temperatureVaries

Characterization Techniques

Characterization of the synthesized compound is often performed using techniques such as NMR (Nuclear Magnetic Resonance), HPLC (High-Performance Liquid Chromatography), and LC-MS (Liquid Chromatography-Mass Spectrometry). These methods help confirm the structure and purity of the compound, ensuring its suitability for further biological testing.

Case Studies

Several studies have investigated the biological activities of compounds related to this compound.

Study on Anti-inflammatory Activity

In a study examining the anti-inflammatory effects of pyridazine derivatives, researchers found that certain modifications to the pyridazine ring enhanced inhibitory activity against pro-inflammatory cytokines. The results indicated that compounds with similar structures could effectively reduce inflammation in vitro and in vivo models .

Investigation of Anticancer Properties

Another study focused on the anticancer potential of pyridazine derivatives, revealing that specific substitutions led to increased cytotoxicity against breast cancer cell lines. The findings suggest that this compound could be further explored as a lead compound for developing new cancer therapies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyridazine-3-carboxylate Derivatives

Key structural analogs differ in the substituents at the 6-position of the pyridazine ring. Below is a comparative analysis:

Table 1: Substituent-Specific Comparison
Compound Name Substituent at 6-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Ethyl 6-(butyl(methyl)amino)pyridazine-3-carboxylate Butyl(methyl)amino C₁₃H₂₂N₄O₂ 266.34 Potential kinase inhibitor intermediate
Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate Cyclopropylamino C₁₀H₁₃N₃O₂ 207.23 Used in Trk receptor ligand synthesis
Ethyl 6-(2-phenylethyl)imidazo[1,2-b]pyridazine-3-carboxylate 2-Phenylethyl C₁₈H₁₇N₃O₂ 307.35 Bioactive imidazo-pyridazine derivative; isomer separation challenges
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate Chloro C₉H₈ClN₃O₂ 225.63 Precursor for Suzuki couplings
Ethyl 6-methylpyridazine-3-carboxylate Methyl C₈H₁₀N₂O₂ 166.18 Simple analog for structure-activity studies

Physicochemical and Spectroscopic Data

Table 2: Spectroscopic and Analytical Data
Compound Name LCMS [M+H]+ HRMS (Observed) NMR Key Shifts (δ, ppm)
Ethyl 6-(2-phenylethyl)imidazo[1,2-b]pyridazine-3-carboxylate 307.35 307.1481 (Calc.) 1H: 7.30–7.20 (m, Ar-H); 4.35 (q, OCH₂)
Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate 208.12 207.23 (Calc.) 13C: 161.1 (C=O); 60.6 (OCH₂CH₃)
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate 225.63 225.04 (Obs.) 1H: 8.50 (s, pyridazine-H); 1.35 (t, CH₃)

Preparation Methods

Starting Materials and Key Intermediates

  • Ethyl 6-chloropyridazine-3-carboxylate is a common intermediate, prepared by chlorination of the corresponding 6-oxo-1,6-dihydropyridazine-3-carboxylate ester.
  • The 6-chloro substituent is a good leaving group, enabling substitution by amines.

Route 1: Amide Intermediate Pathway

This route involves the following steps:

  • Formation of Acid Chloride Intermediate
    The carboxylic acid derivative of the pyridazine is converted into the acid chloride by treatment with thionyl chloride.

  • Amide Intermediate Formation
    The acid chloride is reacted with primary amines to form amide intermediates.

  • Nucleophilic Substitution with Amines
    The amide intermediates undergo nucleophilic substitution with the desired amines (e.g., butyl(methyl)amine) in refluxing 1,4-dioxane with a base such as Hünig’s base (diisopropylethylamine) to afford the target pyridazine derivatives.

This method has shown yields ranging from 36% to 79% for various derivatives, with the advantage of higher yields for final products compared to alternative routes.

Route 2: Direct Nucleophilic Substitution

In this method:

  • Nucleophilic Substitution of 6-Chloro Group
    Ethyl 6-chloropyridazine-3-carboxylate is directly reacted with the nucleophilic amine (butyl(methyl)amine) in boiling 1,4-dioxane or ethanol with a base (e.g., Hünig’s base or piperidine).

  • Amidation Step
    If necessary, further amidation is performed by reaction with primary amines to obtain the final substituted pyridazine.

This route tends to give moderate yields (29–54%) but is synthetically simpler and involves fewer steps.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield Range (%) Notes
Chlorination of 6-oxo derivative Phosphorous oxychloride, reflux High Produces ethyl 6-chloropyridazine-3-carboxylate
Acid chloride formation Thionyl chloride, room temperature High Prepares acid chloride intermediate
Amide formation Primary amines, dichloromethane, triethylamine, r.t. Moderate to high Key amide intermediates
Nucleophilic substitution (Route 1) Amines, refluxing 1,4-dioxane, Hünig’s base 36–79 Higher yields, preferred route
Direct nucleophilic substitution (Route 2) Amines, boiling 1,4-dioxane or ethanol, piperidine base 29–54 Simpler but lower yields

Additional Notes on Preparation

  • The choice of solvent and base is critical for efficient nucleophilic substitution at the 6-position.
  • Refluxing 1,4-dioxane with Hünig’s base is commonly used to promote substitution reactions on the pyridazine ring.
  • Purification often involves recrystallization or chromatographic methods.
  • The nucleophilic amine reagent is typically a secondary amine such as butyl(methyl)amine for the target compound.
  • The ester functionality at position 3 remains intact throughout the substitution reactions, allowing for further functionalization if needed.

Summary of Key Research Findings

  • The two synthetic routes described have been validated in multiple studies for preparation of 3,6-disubstituted pyridazines, including analogs of this compound.
  • Route 1, involving amide intermediates, generally provides better yields and cleaner products.
  • Route 2 offers a more direct approach but may suffer from lower yields.
  • The methods are adaptable to various amines, enabling structural diversity.
  • These preparation methods have been applied in medicinal chemistry research for developing anticancer and other bioactive pyridazine derivatives.

Q & A

Q. Table 1. Key Analytical Parameters

TechniqueConditions/PeaksApplicationReference
LCMS m/z 395 [M+H]⁺, 1.05 min (SQD-FA05)Purity assessment
¹H NMR δ 5.19 (s, 2H, CH₂), 1.37 (t, 3H, CH₃)Structural confirmation
HPLC 1.43 min (SMD-TFA05)Impurity profiling

Q. Table 2. Synthetic Optimization

ParameterOptimal ConditionYield ImprovementReference
Catalyst Pd(OAc)₂/XPhos15%
Solvent DMF with Cs₂CO₃25%
Temperature 80°C (microwave)10% faster

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-(butyl(methyl)amino)pyridazine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-(butyl(methyl)amino)pyridazine-3-carboxylate

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